molecular formula C32H38N4O2 B1673070 trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide CAS No. 683746-68-1

trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide

Cat. No. B1673070
CAS RN: 683746-68-1
M. Wt: 510.7 g/mol
InChI Key: DSEJCLDJIFTPPH-FMIVXFBMSA-N
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Description

JNJ-5207787 is an antagonist of the neuropeptide Y (NPY) receptor Y2 that blocks peptide YY binding (IC50 = 100 nM). It displays 100-fold selectivity for Y2 over other NPY receptors and has minimal effect on a panel of 50 receptors, ion channels, and transporters, except for sodium channel 2.1 JNJ-5207787 is intraperitoneally bioavailable and brain penetrant in rats, occupying maximally 50% of Y2 receptor binding sites in the hypothalamic area.
JNJ-5207787 is a small molecule antagonist of the neuropeptide Y Y2 receptor.

Scientific Research Applications

Neuropeptide Y Y2 Receptor Antagonist

Trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide, known as JNJ-5207787, is a neuropeptide Y Y2 receptor antagonist. It has been characterized for its in vitro pharmacological properties. JNJ-5207787 inhibits the binding of peptide YY to human Y2 receptor in cells and rat hippocampus. It is highly selective, showing over 100-fold selectivity versus human Y1, Y4, and Y5 receptors. Its ability to penetrate the brain and occupy Y2 receptor bindingsites in rats after administration suggests its potential as a pharmacological tool for exploring the role of central and peripheral Y2 receptors in vivo (Bonaventure et al., 2004).

Harmonic Generation Response in Organic Solids

Research has explored the role of compounds like this compound in noncentrosymmetric organic solids. These compounds have shown a strong second harmonic generation (SHG) response, suggesting potential applications in nonlinear optics. The presence of two chiral centers and potential hydrogen-bonding groups contributes to their successful acentric packing arrangements, which is crucial for their strong SHG response and potential ferroelectric behavior (Zhao et al., 2004).

Antimicrobial Polyacrylamides

Polycyclic chalcone-containing polyacrylamides, which include structures derived from compounds similar to this compound, have been synthesized and shown promising antibacterial and antifungal activities. Their potential as antimicrobial agents is significant, particularly against various tested bacteria and fungi (Boopathy et al., 2017).

Synthesis in Heterocyclic Chemistry

The compound and its derivatives have also been used in the synthesis of various heterocyclic compounds. These syntheses have led to the creation of novel structures with potential biological activity, highlighting the compound's role as a versatile precursor in organic and medicinal chemistry (Panchal & Patel, 2011).

Mechanism of Action

Target of Action

JNJ-5207787, also known as UNII-OW44B6FA0Y or (E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]prop-2-enamide, is a nonpeptidic, selective antagonist that targets the Neuropeptide Y Y2 receptor (Y2) . This receptor plays a crucial role in various physiological processes, including the regulation of food intake, energy homeostasis, and circadian rhythms.

Mode of Action

JNJ-5207787 interacts with its target, the Y2 receptor, by inhibiting the binding of peptide YY (PYY), a neuropeptide that naturally interacts with the Y2 receptor . This inhibition disrupts the normal functioning of the Y2 receptor, leading to changes in the physiological processes it regulates.

Biochemical Pathways

The primary biochemical pathway affected by JNJ-5207787 is the Neuropeptide Y pathway. By antagonizing the Y2 receptor, JNJ-5207787 inhibits the normal signaling of this pathway, which can lead to downstream effects such as changes in food intake, energy homeostasis, and circadian rhythms .

Pharmacokinetics

JNJ-5207787 has been shown to penetrate the blood-brain barrier, which is crucial for its interaction with the Y2 receptors located in the brain . .

Result of Action

The molecular and cellular effects of JNJ-5207787’s action primarily involve changes in the signaling of the Neuropeptide Y pathway. By inhibiting the binding of PYY to the Y2 receptor, JNJ-5207787 disrupts the normal functioning of this pathway, potentially leading to changes in physiological processes such as food intake, energy homeostasis, and circadian rhythms .

properties

IUPAC Name

(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(3-cyanophenyl)-N-[1-(2-cyclopentylethyl)piperidin-4-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N4O2/c1-24(37)35-20-14-28-10-11-30(22-31(28)35)36(32(38)12-9-26-7-4-8-27(21-26)23-33)29-15-18-34(19-16-29)17-13-25-5-2-3-6-25/h4,7-12,21-22,25,29H,2-3,5-6,13-20H2,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEJCLDJIFTPPH-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)C=CC5=CC(=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2=C1C=C(C=C2)N(C3CCN(CC3)CCC4CCCC4)C(=O)/C=C/C5=CC(=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438082
Record name JNJ-5207787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

683746-68-1
Record name N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-(1-(2-cyclopentyl-ethyl)-piperidin-4yl)acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0683746681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ-5207787
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-5207787
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW44B6FA0Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide
Reactant of Route 2
Reactant of Route 2
trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide
Reactant of Route 3
trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide
Reactant of Route 4
trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide
Reactant of Route 5
Reactant of Route 5
trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide
Reactant of Route 6
trans-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyanophenyl)-N-(1-(2-cyclopentylethyl)piperidin-4-yl)acrylamide

Q & A

Q1: What is the primary mechanism of action for JNJ-5207787?

A: JNJ-5207787 acts as a potent and selective antagonist of the neuropeptide Y Y2 receptor (Y2). [, , ] This means it binds to the Y2 receptor and blocks the binding of its natural ligands, such as neuropeptide Y (NPY) and peptide YY (PYY), thereby inhibiting their downstream effects. [, , ]

Q2: How selective is JNJ-5207787 for the Y2 receptor compared to other NPY receptor subtypes?

A: JNJ-5207787 demonstrates high selectivity for the Y2 receptor. In radioligand binding assays, it showed over 100-fold selectivity for the Y2 receptor over other NPY receptor subtypes, including Y1, Y4, and Y5. [, , ] This selectivity was further confirmed through in vitro receptor autoradiography in rat brain tissue sections. [, , ]

Q3: What evidence supports the antagonist activity of JNJ-5207787 on Y2 receptors?

A: The antagonist activity of JNJ-5207787 was demonstrated through its ability to inhibit PYY-stimulated guanosine 5′-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding in KAN-Ts cells, which endogenously express Y2 receptors. [, ] This inhibition was further confirmed through autoradiography in rat brain sections, where JNJ-5207787 effectively blocked PYY-stimulated [35S]GTPγS binding in brain regions known to express Y2 receptors, such as the hypothalamus, hippocampus, and substantia nigra. [, ]

Q4: Does JNJ-5207787 effectively penetrate the brain after systemic administration?

A: Yes, following intraperitoneal administration in rats (30 mg/kg), JNJ-5207787 demonstrated good brain penetration, reaching a Cmax of 1351 ± 153 ng/ml at 30 minutes post-administration. [, ] Ex vivo receptor autoradiography further confirmed the compound's ability to occupy Y2 receptor binding sites in the brain after systemic administration. [, ]

Q5: What is the significance of JNJ-5207787 in epilepsy research?

A: Research suggests that epileptic seizures induce overexpression of NPY, which might contribute to epileptic tolerance. [] A study using a mouse model of spontaneous recurrent seizures (SRS) found that JNJ-5207787, when co-administered with a low dose of pentylenetetrazol (PTZ), significantly increased the number of seizures in epileptic mice. [] This suggests that blocking Y2 receptors with JNJ-5207787 might interfere with the protective effect of seizure-induced NPY overexpression, highlighting the potential role of Y2 receptors in modulating seizure susceptibility. []

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